8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol

Description

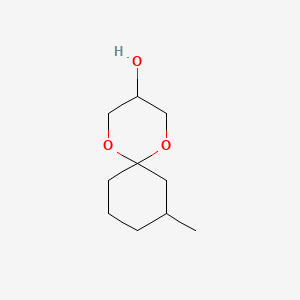

Structure

3D Structure

Properties

CAS No. |

4745-26-0 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

10-methyl-1,5-dioxaspiro[5.5]undecan-3-ol |

InChI |

InChI=1S/C10H18O3/c1-8-3-2-4-10(5-8)12-6-9(11)7-13-10/h8-9,11H,2-7H2,1H3 |

InChI Key |

HAHNQDWUDUSVRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC2(C1)OCC(CO2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Methyl 1,5 Dioxaspiro 5.5 Undecan 3 Ol and Analogues

Classical and Acid-Catalyzed Spiroketalization Strategies

The traditional and most fundamental approach to spiroketal synthesis involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. This thermodynamically controlled process generally favors the formation of the most stable spiroketal isomer.

Cyclization of Dihydroxy Ketones as Precursors

The acid-promoted intramolecular acetalization of dihydroxy ketone derivatives stands as a prominent and widely utilized strategy for assembling the spiroketal unit. researchgate.net This method relies on the cyclization of a linear precursor containing two hydroxyl groups and a ketone functionality, appropriately positioned to form the desired spirocyclic system. The reaction is typically driven by the thermodynamic stability of the resulting ketal, which often makes the removal of water from the reaction mixture unnecessary, unlike in intermolecular acetalizations. researchgate.net

The synthesis of the requisite dihydroxy ketone precursors is versatile, leveraging the rich chemistry of the carbonyl group. Common methods to access these precursors include nucleophilic substitution onto carboxylic acid derivatives, alkylation of ketone enolates, and aldol (B89426) condensations. researchgate.net An alternative approach involves the use of nitroalkanes as carbanionic precursors to assemble the dihydroxy ketone framework. ntnu.no In this strategy, carbon-carbon bonds are formed via nitroaldol and Michael reactions, followed by a Nef reaction to convert the nitro group into the required keto group, which then triggers a spontaneous spiroketalization. ntnu.no

Intramolecular Hemiacetalization-Driven Spirocyclization

The formation of a spiroketal from a dihydroxy ketone proceeds through a stepwise mechanism involving the initial formation of a hemiacetal intermediate. youtube.comnih.gov In this process, one of the hydroxyl groups in the precursor chain undertakes a nucleophilic attack on the carbonyl carbon. youtube.com This intramolecular reaction forms a cyclic hemiacetal.

Following the formation of the hemiacetal, a second cyclization event occurs. Under acidic conditions, the hemiacetal's hydroxyl group is protonated, turning it into a good leaving group (water). The departure of water generates a stabilized oxocarbenium ion. The second hydroxyl group within the molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion to close the second ring and form the final, thermodynamically stable spiroketal structure. acs.org This sequential process, driven by the formation of the stable spirocyclic system, is a cornerstone of classical spiroketal synthesis. researchgate.net

Transition-Metal Catalysis in Spiroketal Construction

To overcome the limitations of thermodynamically controlled acid-catalyzed methods and to allow for the synthesis of more complex or non-anomeric spiroketals, a variety of transition-metal-catalyzed strategies have been developed. These methods often employ milder conditions and utilize precursors like alkynyl diols, where the alkyne serves as a latent ketone.

Gold(I/III), Palladium(II), Copper(II), and Rhodium(I) Catalyzed Approaches for Spiroketalization of Alkynyl Diols

The cycloisomerization of alkynyl diols is a powerful, atom-economical alternative to the classical condensation of dihydroxy ketones. beilstein-journals.org Various transition metals have proven effective in catalyzing this transformation.

Gold(I/III) Catalysis: Gold catalysts have emerged as exceptionally effective for activating the π-system of alkynes. beilstein-journals.org Both Gold(I) and Gold(III) complexes are highly efficient for intramolecular dihydroalkoxylation of alkynyl diols to yield spiroketals. ntnu.no For instance, Gold(I) chloride (AuCl) has been shown to effectively catalyze the cycloisomerization of protected alkyne triols to give hydroxylated 5,5-spiroketals in good yields. beilstein-journals.org Gold(III)-oxazoline complexes have also been reported as highly efficient catalysts for the spirocyclization of alkynyl diols to form benzannulated 5,6-spiroketal products. ntnu.no The use of gold catalysis provides advantages in terms of mild reaction conditions and compatibility with various functional groups. beilstein-journals.org

Palladium(II) Catalysis: Palladium(II) salts, such as PdCl₂(PhCN)₂, were pioneered for the hydroalkoxylation of internal alkynediols to form spiroketals. nih.gov This method involves the smooth conversion of alkynediols into the corresponding spiroketal structures. nih.gov More recently, stereoselective palladium(II)-catalyzed intramolecular cyclizations of dihydroxyenone derivatives have been developed, proceeding through hemiacetal intermediates to afford spiroketal structures under mild conditions with catalysts like PdCl₂(CH₃CN)₂. acs.orgresearchgate.net

Copper(II) Catalysis: While copper catalysis is widely used in organic synthesis, specific examples of Cu(II)-catalyzed spiroketalization of simple alkynyl diols are less common compared to gold or palladium. However, related transformations have been achieved. For example, enantioselective spiroketal synthesis has been accomplished through a tandem reaction involving a Cu(I)-catalyzed cycloetherification, highlighting the utility of copper in constructing the core heterocyclic rings that comprise the spiroketal. semanticscholar.org

Rhodium(I) Catalysis: Rhodium(I) complexes have been shown to be highly efficient catalysts for the dihydroalkoxylation of alkyne diols. youtube.com These catalysts demonstrate notable selectivity and efficiency, sometimes in dual-metal systems with Iridium(I), for the formation of spiroketals through selective 5-exo or 6-endo ring closures. youtube.com

| Catalyst Type | Common Catalyst | Substrate | Key Features |

|---|---|---|---|

| Gold(I/III) | AuCl, Au(III)-oxazoline complexes | Alkynyl diols/triols | High efficiency, mild conditions, excellent functional group tolerance. ntnu.nobeilstein-journals.org |

| Palladium(II) | PdCl₂(PhCN)₂, PdCl₂(CH₃CN)₂ | Alkynyl diols, Dihydroxyenones | Pioneering method for alkynediols; stereoselective for dihydroxyenone cyclization. acs.orgnih.gov |

| Copper(I) | Cu(I) complexes | (Related Substrates) | Used in tandem reactions involving cycloetherification to build spiroketal precursors. semanticscholar.org |

| Rhodium(I) | Rh(I) complexes | Alkynyl diols | Highly efficient for dihydroalkoxylation; can be used in dual-catalyst systems. youtube.com |

Indium(III) and Silver(I)-NHC Catalysis in Benzannulated Spiroketal Synthesis

Benzannulated spiroketals, which are fused to an aromatic ring, are a subclass of spiroketals found in several natural products. Specific catalytic systems have been developed for their efficient synthesis.

Indium(III) Catalysis: Indium(III) catalysis provides an economical alternative to precious transition metals for the synthesis of benzannulated spiroketals. researchgate.net A novel method involves the Indium(III)-catalyzed double intramolecular hydroalkoxylation of o-(hydroxyalkynyl)benzyl alcohols. researchgate.netresearchgate.net This reaction proceeds under mild conditions with low catalyst loading (e.g., Indium triiodide) and involves the electrophilic activation of the alkyne followed by regioselective hydroalkoxylation to form a variety of spiroketal ring sizes. researchgate.net

Silver(I)-NHC Catalysis: Silver(I)-N-heterocyclic carbene (Ag(I)-NHC) complexes have been utilized as effective catalysts in π-activation of alkynes. A related approach for forming benzo-fused spirocycles is based on an Ag(I)-NHC-catalyzed intramolecular 6-endo-dig cyclization. rsc.org The strong σ-donor nature of the NHC ligand modulates the Lewis acidity of the Ag(I) center, enabling unique catalytic activity for cyclization reactions leading to spirocyclic frameworks. rsc.org

Specific Reaction Types: Dihydroalkoxylation of Alkynediols, Oxycarbonylation of Dienones, and Ring-Closing Metathesis

Beyond the direct cyclization of pre-functionalized linear precursors, other powerful reaction types have been adapted for spiroketal synthesis.

Dihydroalkoxylation of Alkynediols: This reaction is the fundamental transformation underlying most of the transition-metal catalyzed approaches discussed in section 2.2.1. It involves the sequential intramolecular addition of two hydroxyl groups across the alkyne's triple bond. nih.gov The transition metal catalyst activates the alkyne, facilitating the initial nucleophilic attack by one hydroxyl group. This is followed by a second cyclization of the other hydroxyl group, ultimately forming the spiroketal after tautomerization and protonolysis steps. nih.gov

Oxycarbonylation of Dienones: Palladium-catalyzed oxycarbonylation of dienones offers a pathway to cyclic acetals and spiroketal-like structures. researchgate.net In these reactions, an organopalladium intermediate, formed from the dienone, undergoes migratory insertion with carbon monoxide. researchgate.net Subsequent steps can lead to the formation of spirolactone skeletons, demonstrating the utility of carbonylation reactions in building complex cyclic systems. nih.gov

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and versatile tool for the formation of various cyclic and spirocyclic systems. nih.gov In the context of spiroketal synthesis, RCM can be used to construct a key cyclic precursor which is then rearranged into the final spiroketal. For example, a diene diol can be ketalized and then subjected to RCM to rapidly construct a bicyclic acetal (B89532) intermediate. This intermediate can then undergo a subsequent acid-catalyzed rearrangement to furnish the desired 1,7-dioxaspiro[5.5]undecane spiroketal system. nih.gov This strategy allows for the construction of complex spiroketals under mild conditions. nih.gov

| Reaction Type | Description | Typical Catalyst/Reagent | Application |

|---|---|---|---|

| Dihydroalkoxylation | Sequential intramolecular addition of two hydroxyl groups across an alkyne triple bond. nih.gov | Au(I/III), Pd(II), Rh(I) | Primary method for converting alkynyl diols to spiroketals. youtube.combeilstein-journals.orgnih.gov |

| Oxycarbonylation | Incorporation of carbon monoxide into a dienone substrate to form cyclic structures. researchgate.net | Palladium(II) | Synthesis of spirolactone skeletons and related cyclic acetals. researchgate.netnih.gov |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from a diene precursor via an olefin metathesis reaction. nih.gov | Grubbs' or Hoyveda-Grubbs' catalysts | Construction of cyclic precursors that can be rearranged to form the spiroketal core. nih.gov |

Stereoselective Approaches to Dioxaspiro[5.5]undecanols

The inherent structural features of spiroketals, including the presence of a stereogenic spiro center and multiple chiral carbons, present significant challenges for their stereocontrolled synthesis. Addressing these challenges has led to the development of innovative methods that guide the formation of specific stereoisomers.

The stereochemical outcome of spiroketalization, the key ring-forming reaction, can often be directed by choosing between kinetic and thermodynamic control. wikipedia.org

Thermodynamic Control : Under conditions that allow for equilibration, the reaction will favor the most stable product. wikipedia.org In the context of dioxaspiro[5.5]undecanes, the thermodynamic product is often the one that benefits from stabilizing stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the preference for an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) to occupy an axial position. cdnsciencepub.comchemtube3d.com This arrangement allows for a stabilizing interaction between a lone pair of electrons on one of the ring oxygens and the antibonding orbital of the C-O bond of the other ring. chemtube3d.com The conformation that maximizes these anomeric interactions is typically the most stable. chemtube3d.comchemtube3d.com For a 1,5-dioxaspiro[5.5]undecane system, the conformation where both C-O bonds at the spirocenter are axial (the diaxial conformation) is generally the most favored due to this double anomeric stabilization. chemtube3d.comnih.gov

Kinetic Control : In contrast, under kinetic control, the major product is the one that is formed the fastest, regardless of its relative stability. wikipedia.orglibretexts.org This is achieved by using reaction conditions that are irreversible or by running the reaction at low temperatures to prevent equilibration to the thermodynamic product. wikipedia.org The kinetic product's formation is dictated by the transition state with the lowest activation energy. youtube.com Factors influencing the kinetic outcome include steric hindrance and the trajectory of the nucleophilic attack during the cyclization step.

The interplay between these two modes of control is a powerful tool for synthetic chemists. For instance, the reaction of a conjugated diene can yield different products depending on the reaction conditions, illustrating the principle of thermodynamic versus kinetic control. libretexts.org In the synthesis of spiroketals, achieving a less stable, "contra-thermodynamic" isomer often requires carefully designed kinetically controlled conditions. illinois.edu

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control in Spiroketalization

| Control Type | Favored Product | Reaction Conditions | Key Influencing Factors |

| Thermodynamic | Most stable stereoisomer | Reversible conditions (e.g., higher temperatures, acid/base catalysis) | Anomeric effect, gauche interactions, steric strain in the final product |

| Kinetic | Fastest-forming stereoisomer | Irreversible conditions (e.g., low temperatures, use of specific reagents) | Steric approach control, transition state stability, reagent-controlled delivery of nucleophiles |

A powerful and versatile strategy for the stereocontrolled synthesis of spiroketals involves the use of glycal epoxides as key intermediates. nih.govacs.org Glycals, which are cyclic enol ethers derived from sugars, can be stereoselectively epoxidized. The subsequent ring-opening and spirocyclization of these epoxides can proceed with either retention or inversion of configuration at the anomeric carbon, providing access to a diverse range of spiroketal stereoisomers. nih.govacs.org

Inversion of Configuration : Methanol-induced kinetic epoxide-opening spirocyclization of glycal epoxides often proceeds with inversion of configuration at the anomeric carbon. nih.gov This reaction is catalyzed by hydrogen bonding from the solvent. nih.gov Mechanistic studies have shown that this process can be highly stereoselective, providing access to spiroketals that may be thermodynamically less favored. nih.gov The outcome is often the result of a trans-diaxial opening of the epoxide ring. nih.gov

Retention of Configuration : Achieving the complementary spirocyclization with retention of configuration can be more challenging, as it often leads to the thermodynamically less stable product. nih.gov One successful approach involves the use of a Ti(Oi-Pr)4-mediated kinetic spiroketalization. nih.govacs.org In this method, the Lewis acid is proposed to act as a non-covalent tether, coordinating to both the epoxide oxygen and the side-chain hydroxyl group. This chelation facilitates the delivery of the nucleophilic hydroxyl group to the same face of the anomeric carbon, resulting in retention of configuration. nih.govacs.org This strategy effectively overrides the inherent kinetic and thermodynamic preferences of the system. nih.govacs.org The choice of solvent can also play a crucial role; for instance, Sc(OTf)3-catalyzed spirocyclization of certain exo-glycal epoxides proceeds with inversion under kinetic control in THF, while leading to retention under thermodynamic control in CH2Cl2. nih.gov

The challenge of stereocontrol is magnified in the synthesis of complex molecules containing multiple spiroketal units, such as bis-spiroketals. In these systems, controlling the relative stereochemistry between the two spirocenters, often separated by a linker, is a formidable task. Tethering strategies have emerged as an elegant solution to this problem. nih.govnih.gov

This approach involves temporarily connecting two parts of the molecule with a "tether." This tether restricts the conformational freedom of the precursor, pre-organizing it for a specific cyclization pathway. By creating an energetic bias for a particular stereoisomer, tethers can effectively dictate the outcome of thermodynamically controlled reactions, even when multiple potential products are energetically similar. nih.govnih.gov This strategy has been successfully applied to the stereoselective construction of bis-spiroketals, enabling the control of remote stereocenters. nih.govnih.gov For instance, a tether can be used in conjunction with Re2O7-mediated isomerization and dehydrative cyclization to achieve excellent remote stereocontrol. nih.gov This methodology has been instrumental in the synthesis of the complex bis-spiroketal cores of natural products like the pinnatoxins and spirolides. nih.gov

The development of asymmetric catalysis has revolutionized the synthesis of chiral molecules. In the context of spiroketals, chiral catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.

Chiral Phosphoric Acids (CPAs) : Chiral phosphoric acids, derived from scaffolds like BINOL, have proven to be highly effective catalysts for enantioselective and diastereoselective spiroketalizations. nih.govresearchgate.net These catalysts can operate under mild conditions and can even override the inherent thermodynamic preference of the substrate to form the less stable, non-thermodynamic spiroketal with high selectivity. nih.gov The mechanism is thought to involve the activation of the substrate through hydrogen bonding, creating a chiral environment that directs the cyclization. acs.org Mechanistic studies suggest a concerted, asynchronous mechanism. acs.org CPAs have also been used in combination with other catalysts, such as gold(I) complexes, in multi-component reactions to assemble spiroketals. thieme-connect.com

Aminothiourea Catalysts : Bifunctional aminothiourea catalysts represent another class of powerful organocatalysts for asymmetric spiroketal synthesis. dntb.gov.uanih.gov These catalysts possess both a hydrogen-bond donating thiourea (B124793) moiety and a basic amine group. This bifunctionality allows them to activate both the electrophile and the nucleophile simultaneously. rsc.org A notable application is in an intramolecular hemiacetalization/oxy-Michael addition cascade, which results in the formation of spiroketal structures with high enantioselectivity. dntb.gov.uanih.gov This method has been particularly useful for accessing spiroketal frameworks bearing an alkyl group at the 2-position, a common structural motif in insect pheromones like chalcogran. dntb.gov.uanih.gov

Enantioselective Routes to Substituted Dioxaspiro[5.5]undecanols

The synthesis of enantiomerically pure substituted dioxaspiro[5.5]undecanols is a key objective, as the specific enantiomer often dictates the biological activity. The methods described above, particularly those employing asymmetric catalysis, provide direct access to these valuable compounds.

Achieving enantiomeric purity in spiroketal synthesis can be approached in several ways. The use of chiral catalysts, as detailed in section 2.3.4, is a direct and efficient method for creating an enantiomeric excess from achiral or racemic starting materials. nih.govdntb.gov.ua For example, chiral phosphoric acid-catalyzed spiroketalizations have been shown to produce spiroketals with high enantioselectivity. nih.gov Similarly, aminothiourea catalysts can mediate cascade reactions to yield highly enantioenriched spiroketal products. dntb.gov.uanih.gov

Another strategy involves the use of a chiral pool approach, where the synthesis begins with an already enantiomerically pure starting material, such as a carbohydrate or a product of asymmetric synthesis. The inherent chirality of the starting material is then transferred throughout the synthetic sequence to control the stereochemistry of the final spiroketal. The glycal epoxide-mediated spirocyclizations discussed in section 2.3.2 are a prime example of this approach, where the stereochemistry of the glycal dictates the stereochemical outcome of the spiroketalization. nih.govacs.org

Furthermore, sequential catalysis systems, for instance combining gold and iridium catalysts, have been developed for the enantioselective cascade reaction between racemic starting materials to produce spiroketals with excellent enantioselectivities. nih.gov

Absolute Stereochemistry Determination through Synthetic Means (e.g., for 1,7-dioxaspiro[5.5]undecan-3-ols)

The unambiguous assignment of absolute stereochemistry is a critical step in the study of chiral molecules such as 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol. While various analytical methods exist, correlation through stereocontrolled synthesis provides a definitive and powerful tool for this purpose. This approach involves the synthesis of all possible stereoisomers of a target molecule from starting materials of known absolute configuration. The analytical data (e.g., optical rotation, NMR spectra, and chromatographic retention times) of these synthetic standards are then compared with those of the compound , allowing for a direct and reliable assignment of its stereochemistry.

This methodology has been effectively demonstrated in the structural elucidation of analogues like the 1,7-dioxaspiro[5.5]undecan-3-ols, which are components of the olive fruit fly (Bactrocera oleae) pheromone. rsc.orgnih.gov By executing an enantiospecific synthesis, researchers can produce stereochemically pure isomers and compare their properties to the natural product.

A common strategy begins with a chiral precursor derived from a natural source, such as D-fructose. nih.gov Through a series of controlled chemical transformations, this starting material can be converted into a specific stereoisomer of the spiroketal. For instance, the synthesis of (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane was achieved from a dihydroxy precursor, (3R,4S,6R)-3,4-dihydroxy-1,7-dioxaspiro[5.5]undecane, which itself was derived from D-fructose. nih.gov Regioselective deoxygenation at the C-4 position yielded the desired (3S,6R)-isomer. nih.gov

The table below outlines the results from such a synthetic approach, where different isomers were synthesized and their properties used for comparison.

Table 1: Synthetic Stereoisomers of Dioxaspiro[5.5]undecane Analogues and Their Properties

| Compound | Synthetic Precursor | Key Transformation | Resulting Absolute Configuration |

|---|---|---|---|

| 3-hydroxy-1,7-dioxaspiro[5.5]undecane | (3R,4S,6R)-3,4-dihydroxy-1,7-dioxaspiro[5.5]undecane | Regioselective deoxygenation at C-4 | (3S,6R) |

| 4-hydroxy-1,7-dioxaspiro[5.5]undecane | (3R,4S,6R)-3,4-dihydroxy-1,7-dioxaspiro[5.5]undecane | Regioselective deoxygenation at C-3 | (4R,6R) |

| 1,7-dioxaspiro[5.5]undecane | (3R,4R,5S,6R)-3,4,5-trihydroxy-1,7-dioxaspiro[5.5]undecane | Barton deoxygenation | (R)- |

This table illustrates how specific stereoisomers can be obtained from common precursors through controlled synthetic steps, a method applicable for determining the stereochemistry of related compounds like 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol.

Once the synthetic standards are in hand, their analytical characteristics are meticulously compared against the isolated, unknown compound. Chiral gas chromatography is a particularly valuable technique in this context, as it can separate enantiomers and diastereomers, providing distinct retention times for each. rsc.org By comparing the retention time of the unknown compound to the synthesized standards on a chiral column, its absolute configuration can be definitively assigned. rsc.org This synthetic approach has been successfully used to determine the configurations of various 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols found in the rectal gland secretion of the cucumber fly (Bactrocera cucumis). documentsdelivered.com

This method of correlating synthetically derived, stereochemically defined molecules with unknown samples remains a cornerstone in natural product chemistry and is directly applicable to resolving the stereochemical complexities of 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol.

Conformational Analysis and Stereoelectronic Effects in 8 Methyl 1,5 Dioxaspiro 5.5 Undecan 3 Ol

Anomeric Effect in Dioxaspiro[5.5]undecane Systems

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) to adopt an axial orientation, which is counterintuitive to steric considerations. e-tarjome.com This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond. e-tarjome.com In dioxaspiro[5.5]undecane systems, this effect is particularly pronounced and plays a pivotal role in determining the most stable conformation.

Theoretical studies on the parent 1,7-dioxaspiro[5.5]undecane, an isomer of the 1,5-dioxaspiro system, have quantified the stabilizing energy of different conformations. These studies indicate that the conformation exhibiting two anomeric effects is significantly more stable than conformations with one or no anomeric effects. e-tarjome.com This principle directly applies to the 1,5-dioxaspiro[5.5]undecane skeleton of 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol.

The relative stability of the different conformations of the parent 1,5-dioxaspiro[5.5]undecane can be generalized as follows:

| Conformation | Number of Anomeric Effects | Relative Stability |

| Diaxial | 2 | Most Stable |

| Axial-Equatorial | 1 | Intermediate |

| Diequatorial | 0 | Least Stable |

This diaxial preference, driven by the anomeric effect, establishes a rigid and predictable core structure for the 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol molecule.

Conformational Preferences and Ring Flexibilities of Spiroketals

The two six-membered rings in a spiroketal are not independent and their conformations are intrinsically linked. In the case of 1,5-dioxaspiro[5.5]undecane, both rings typically adopt a chair conformation to minimize torsional and steric strain. The spirocyclic linkage, however, introduces a degree of rigidity compared to a simple cyclohexane (B81311) ring.

The general conformational preferences for a [5.5] spiroketal system are summarized in the table below, indicating the energetic favorability of maintaining the anomeric effect.

| Ring 1 Conformation | Ring 2 Conformation | Anomeric Stabilization | General Stability |

| Chair | Chair | Maximized (Double) | High |

| Chair | Twist-boat | Reduced | Moderate |

| Twist-boat | Twist-boat | Significantly Reduced | Low |

Therefore, the fundamental conformational preference for the 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol framework is a rigid, double-chair conformation stabilized by the double anomeric effect.

Impact of Substituents (e.g., Methyl Group at C-8, Hydroxyl at C-3) on Conformation and Reactivity

The introduction of substituents on the spiroketal rings can modulate the conformational landscape. The final preferred conformation of 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol will be a balance between the powerful anomeric effect and the steric and electronic influences of the methyl and hydroxyl groups.

Methyl Group at C-8:

Hydroxyl Group at C-3:

The hydroxyl group at the C-3 position introduces further complexity. Like the methyl group, it will have a steric preference for the equatorial position. However, the hydroxyl group can also participate in intramolecular hydrogen bonding. If the hydroxyl group is in an axial orientation, it could potentially form a hydrogen bond with one of the spiroketal oxygen atoms. This hydrogen bonding can provide a significant stabilizing interaction, potentially overriding the steric preference for the equatorial position.

The interplay of these factors can be summarized as follows:

| Substituent | Position | Primary Influence | Potential Secondary Influence |

| Methyl | C-8 | Steric hindrance (prefers equatorial) | - |

| Hydroxyl | C-3 | Steric hindrance (prefers equatorial) | Intramolecular hydrogen bonding (can favor axial) |

The final conformation of 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol will therefore be determined by the energetic sum of:

The strong stabilizing double anomeric effect.

The steric preference of the C-8 methyl group for an equatorial position.

The balance between the steric preference of the C-3 hydroxyl group for an equatorial position and its potential to form a stabilizing intramolecular hydrogen bond in an axial orientation.

Detailed computational studies and NMR spectroscopic analysis, particularly the measurement of coupling constants and Nuclear Overhauser Effect (NOE) data, would be required to definitively determine the predominant conformation of 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol and to quantify the energetic contributions of the various stereoelectronic and steric effects at play.

Mechanistic Investigations and Computational Chemical Studies of Spiroketal Formation

Elucidation of Reaction Mechanisms: Concerted vs. Stepwise Processes

The precise mechanism of spiroketalization has been a subject of detailed investigation, with the central question often being whether the two C-O bond formations occur in a concerted or stepwise fashion. A purely stepwise mechanism would involve the formation of a distinct and stable hemiacetal intermediate, which then undergoes a second cyclization. In contrast, a concerted mechanism implies a single transition state for the formation of the spiroketal.

Recent studies, combining experimental evidence with computational modeling, have provided significant insights into this debate. Mechanistic and computational analyses of asymmetric chiral phosphoric acid-catalyzed spiroketalization reactions have been instrumental in distinguishing between SN1-like, SN2-like, and covalent phosphate (B84403) intermediate-based mechanisms. acs.org

In a stepwise mechanism, the formation of an oxocarbenium ion is a key intermediate. This positively charged species, where a carbon atom is double-bonded to an oxygen atom, is highly electrophilic and susceptible to nucleophilic attack by the pendant hydroxyl group. acs.org However, the stability and lifetime of this intermediate are critical in defining the reaction pathway.

Kinetic and isotopic labeling studies have been employed to probe the existence of these intermediates. For instance, the chiral phosphoric acid-catalyzed spiroketalization of deuterium-labeled cyclic enol ethers revealed a high degree of diastereoselectivity in the syn-selective protonation and subsequent nucleophile addition. acs.org This high stereoselectivity argues against the formation of a long-lived, freely rotating oxocarbenium ion, which would be expected to lead to a mixture of stereoisomers. Instead, the evidence points towards either a very short-lived, "incipient" oxocarbenium ion that is immediately trapped by the internal nucleophile, or a mechanism that avoids a discrete oxocarbenium ion altogether.

A growing body of evidence suggests that many spiroketalization reactions proceed through an asynchronous concerted mechanism. In this pathway, the two C-O bonds are formed in a single kinetic step, but the extent of bond formation in the transition state is not equal. One bond may be significantly more formed than the other, leading to a transition state with some degree of charge separation, yet without the formation of a true intermediate.

Computational reaction exploration methods, coupled with molecular dynamics simulations, have supported the asynchronous concerted model. These studies have identified a relatively short-lived polar transition state. acs.org For example, in a chiral phosphoric acid-catalyzed reaction, the average lifetime of this transition state was calculated to be approximately 519 ± 240 femtoseconds. acs.org This fleeting existence is consistent with the observed inverse secondary kinetic isotope effect of 0.85, further substantiating a concerted, albeit asynchronous, pathway. acs.org

Computational Modeling of Stereochemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the stereochemical outcomes of spiroketalization reactions. By modeling the energies of various transition states and intermediates, researchers can rationalize the observed diastereoselectivity and enantioselectivity.

DFT calculations allow for the detailed examination of the three-dimensional structures and relative energies of the transition states leading to different stereoisomers. By comparing the activation energies for the formation of diastereomeric products, a prediction of the major product can be made. These calculations can account for subtle steric and electronic effects that govern the facial selectivity of the cyclization.

The energetic profiles calculated through DFT can map out the entire reaction coordinate, from reactants to products, identifying the rate-determining step and the relative stabilities of any intermediates. This level of detail provides a molecular-level understanding of how the stereochemistry is set during the reaction.

In asymmetric catalysis, computational models are particularly powerful for predicting the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products. By modeling the interaction between the substrate, the chiral catalyst, and any other reagents, the transition state energies for the formation of different enantiomers and diastereomers can be calculated.

A notable success of this approach is the accurate prediction of enantioselectivity in a chiral phosphoric acid-catalyzed spiroketalization. A transition state model developed from these studies predicted the formation of the major enantiomer with a 92% ee, a value that was in excellent agreement with the experimentally observed result. acs.org This predictive power is invaluable for the rational design of new and more effective catalysts.

| Computational Method | Predicted Outcome | Experimental Result |

| Transition State Modeling (DFT) | 92% enantiomeric excess | 92% enantiomeric excess acs.org |

This table presents a comparison of the predicted and experimental enantioselectivity for a chiral phosphoric acid-catalyzed spiroketalization, demonstrating the accuracy of computational models.

Studies on Catalyst-Substrate Interactions in Asymmetric Spiroketalizations

The efficacy of an asymmetric catalyst lies in its ability to create a well-defined chiral environment around the substrate in the transition state of the stereodetermining step. Understanding the specific interactions between the catalyst and the substrate is key to explaining the observed stereoselectivity and to designing improved catalysts.

In the case of asymmetric spiroketalizations catalyzed by confined Brønsted acids, such as those based on a C(2)-symmetric imidodiphosphoric acid motif, the catalyst possesses a sterically demanding chiral microenvironment. nih.govresearchgate.net This confined space forces the substrate to adopt a specific conformation, leading to a highly enantioselective reaction. nih.govresearchgate.net These catalysts essentially act as "molecular molds," dictating the facial approach of the nucleophilic hydroxyl group to the electrophilic carbon.

More advanced models of catalyst-substrate interaction, such as the "induced-fit" model, have been proposed. nih.gov In this model, both the catalyst and the substrate undergo conformational changes to achieve an optimal interaction in the transition state. These interactions are often governed by subtle forces, including London dispersion forces. The distortion energy of the catalyst and the intermolecular catalyst-substrate dispersion interactions are key factors in stabilizing the favored transition state. nih.gov This sophisticated understanding of catalyst-substrate interactions is paving the way for the de novo design of highly selective catalysts for complex transformations like asymmetric spiroketalization.

Chemical Reactivity and Transformations of the Hydroxyl Group in 8 Methyl 1,5 Dioxaspiro 5.5 Undecan 3 Ol

Functional Group Interconversions at the Hydroxyl Position

The secondary alcohol at the C-3 position of 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol is amenable to various functional group interconversions typical of alcohols. A primary transformation is its oxidation to the corresponding ketone, 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-one. This reaction can be accomplished using a variety of standard oxidizing agents. The choice of reagent is crucial to ensure chemoselectivity, preserving the spiroketal structure which can be sensitive to certain harsh oxidative or acidic conditions.

Commonly employed methods for such oxidations include Swern oxidation, Dess-Martin periodinane (DMP), and pyridinium (B92312) chlorochromate (PCC). These reagents are known for their mild reaction conditions, which are generally compatible with the spiroketal functionality.

| Oxidizing Agent | Typical Reaction Conditions | Selectivity |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Low temperature (-78 °C to rt) | High for primary and secondary alcohols, mild conditions preserve the spiroketal. |

| Dess-Martin Periodinane (DMP) | Room temperature, in CH2Cl2 | Mild and selective for alcohols, avoids harsh acidic or basic conditions. |

| Pyridinium Chlorochromate (PCC) | Room temperature, in CH2Cl2 | Effective for primary and secondary alcohols, but the acidic nature of PCC may pose a risk to the spiroketal if not buffered. |

The resulting ketone, 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-one, is a valuable intermediate for further synthetic modifications. For instance, it can undergo nucleophilic addition reactions at the carbonyl group, leading to a diverse range of 3-substituted derivatives.

Conversely, the reduction of the corresponding ketone, 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-one, provides a direct route to 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol. This transformation is typically achieved with high stereoselectivity using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The stereochemical outcome of the reduction is influenced by the steric hindrance imposed by the spiroketal ring system, often favoring the approach of the hydride from the less hindered face.

Reactions Involving the Spiroketal Moiety

The 1,5-dioxaspiro[5.5]undecane moiety is a cyclic ketal. While generally stable, particularly in comparison to acyclic ketals, it is susceptible to cleavage under acidic conditions. The mechanism of this hydrolysis involves protonation of one of the ether oxygens, followed by ring-opening to form a hemiacetal and ultimately the parent ketone (4-methylcyclohexanone) and diol (propane-1,3-diol).

The rate of this cleavage is dependent on the acid strength and the reaction conditions. The spiroketal of 1,5-dioxaspiro[5.5]undecan-3-one has been noted to be significantly more stable to acidic reaction conditions compared to analogous acetonide and diethylketal orthoesters. nih.gov However, prolonged exposure to acidic media can lead to decomposition. nih.gov

Rearrangements of the spiroketal system in 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol are less common but can be induced under specific conditions, often involving strong Lewis or Brønsted acids. Such rearrangements could potentially lead to the formation of other heterocyclic systems, although specific examples for this compound are not extensively documented in the literature.

Interplay between Spiroketal Ring System Stability and Hydroxyl Reactivity

The presence of the hydroxyl group at the C-3 position can influence the reactivity of the spiroketal moiety through neighboring group participation. wikipedia.orgresearchgate.netdalalinstitute.com For instance, under conditions where the hydroxyl group is deprotonated or acts as an internal nucleophile, it could potentially participate in reactions at the spirocyclic center.

One hypothetical scenario involves the intramolecular assistance of the hydroxyl group in the cleavage of the spiroketal. If a reaction at the spiroketal center were to generate a transient carbocation, the proximate hydroxyl group could act as an internal nucleophile, leading to the formation of a bicyclic ether. The feasibility of such a pathway would be highly dependent on the stereochemical relationship between the hydroxyl group and the reacting center of the spiroketal.

Conversely, the rigid conformation of the spiroketal ring system exerts a significant steric influence on the reactivity of the C-3 hydroxyl group. Access of reagents to the hydroxyl group can be hindered, potentially affecting the rates of reactions such as esterification or etherification. The axial and equatorial protons adjacent to the hydroxyl group, as defined by the chair-like conformation of the dioxane ring, create a specific steric environment that can dictate the approach of incoming reagents.

Furthermore, the electronic nature of the spiroketal, with its two ether oxygen atoms, can influence the acidity of the hydroxyl proton. The electron-withdrawing inductive effect of the oxygen atoms could slightly increase the acidity of the alcohol compared to a simple cyclohexanol (B46403) derivative.

Applications in Advanced Molecular Design and Total Synthesis

Diversity-Oriented Synthesis of Spiroketal Libraries

Diversity-oriented synthesis (DOS) is a strategy employed to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.govyoutube.com Spiroketals are considered privileged structures in this context, as they are frequently found in biologically active natural products and offer a rigid, three-dimensional framework. mskcc.org By systematically varying the stereochemistry and substituents of the spiroketal core, libraries of compounds with diverse shapes and functionalities can be generated. mskcc.org This approach allows for the exploration of a wide range of chemical space to identify novel compounds with potential therapeutic applications. nih.gov The synthesis of these libraries often relies on stereocontrolled methods to access different anomeric configurations and to introduce functional groups at various positions on the spiroketal scaffold. mskcc.org

Utilization of Spiroketal-Containing Scaffolds in Asymmetric Catalysis

The unique structural features of spiroketals have been exploited in the design of chiral ligands for asymmetric catalysis. The inherent chirality and conformational rigidity of the spiroketal framework are translated to the catalytic environment, enabling high levels of enantioselectivity in a variety of chemical reactions.

Design and Development of Chiral Spiroketal-Based Ligands (e.g., SPIROLs)

A notable class of ligands derived from spiroketal scaffolds are the SPIROLs (spiroketal-based ligands). umich.edunih.gov These C2-symmetric chiral ligands are synthesized from readily available chiral alcohols, and their modular design allows for the generation of diastereomeric scaffolds. mdpi.comresearchgate.net The ability to access different diastereomers, such as (S,S,S)-SPIROL and (R,S,S)-SPIROL, is a significant advantage, as these diastereomeric ligands can exhibit distinct and sometimes superior performance in various asymmetric transformations. mdpi.com The synthesis of SPIROLs is often more economical and expedient compared to other privileged spirocyclic ligands like SPINOL. umich.edu

Performance in Asymmetric Hydrogenation, Allylic Alkylation, and Hydroarylation

SPIROL-based ligands have demonstrated excellent performance in a range of transition-metal-catalyzed asymmetric reactions. nih.govresearchgate.net

In asymmetric hydrogenation , diphosphinite ligands derived from SPIROL (SPIRAPO) have been successfully employed in the iridium-catalyzed hydrogenation of heterocycles, affording optically active tetrahydroquinolines with high enantioselectivities (up to 94% ee) and excellent yields (up to 99%). rsc.orgrsc.org Notably, the (S,R,R)-diastereomer of SPIRAPO was found to be a highly effective ligand for these reductions. rsc.orgrsc.org

For asymmetric allylic alkylation , palladium complexes of SPIROL-based phosphine (B1218219) ligands have been shown to catalyze the reaction with high enantioselectivity, achieving up to 97% ee. nih.gov

In the realm of asymmetric hydroarylation , iridium-catalyzed reactions utilizing SPIROL-based ligands have yielded products with up to 95% ee. nih.gov Interestingly, different diastereomers of the SPIROL ligands can lead to vastly different outcomes. For instance, (S,S,S)-SPIRAP was an excellent ligand for the Ir-catalyzed hydroarylation, while its diastereomer, (R,S,S)-SPIRAP, did not yield any product under the same conditions. mdpi.com

Table 1: Performance of SPIROL-Based Ligands in Asymmetric Catalysis

| Catalytic Reaction | Metal Catalyst | Ligand Type | Substrate Type | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium | (S,R,R)-SPIRAPO | Quinolines | 94% | rsc.orgrsc.org |

| Asymmetric Allylic Alkylation | Palladium | SPIROL-phosphine | Not Specified | 97% | nih.gov |

| Asymmetric Hydroarylation | Iridium | (S,S,S)-SPIRAP | Not Specified | 95% | nih.gov |

Strategic Integration of Spiroketal Synthesis in Natural Product Total Synthesis

The dioxaspiro[5.5]undecane subunit is a recurring motif in a variety of structurally complex and biologically active natural products. The stereoselective construction of this spiroketal core is often a pivotal challenge in the total synthesis of these molecules.

Examples of Natural Products Featuring Dioxaspiro[5.5]undecane Subunits

The strategic synthesis of the dioxaspiro[5.5]undecane core is central to the total synthesis of several important natural products.

Tautomycin : The synthesis of a C1-C21 subunit of this protein phosphatase inhibitor involved the acid-catalyzed conversion of an intermediate ketone to form the core spiroketal moiety. nih.govbenthamdirect.com

Aplysiatoxin (B1259571) : While not explicitly detailed in the provided search results, the complex structure of aplysiatoxin contains polyether domains where spiroketal formation is a key synthetic consideration.

Pinnatoxin : The total synthesis of pinnatoxin A, a potent marine toxin, features a BCD-dispiroketal domain. nih.govnih.govorganic-chemistry.orgacs.orgacs.org The construction of this bis-spiroketal system is a significant challenge and a key feature of its synthesis. nih.govorganic-chemistry.org

Spirolide : The synthesis of the bis-spiroacetal moiety of spirolides has been a target of synthetic efforts, highlighting the importance of this structural feature.

Pyrrolomorpholine Spiroketals : This family of natural products has been synthesized through stereoselective spirocyclizations of common glycal precursors. rsc.orgnih.gov These syntheses provide versatile access to this class of compounds. rsc.orgnih.gov

Reveromycin A : This microbial polyketide contains a umich.eduumich.edu spiroketal core. nih.govacs.org Its total synthesis has been achieved using a hetero-Diels-Alder reaction to construct the spiroketal fragment in a stereocontrolled manner. acs.orgnih.govarkat-usa.org

Table 2: Natural Products with Dioxaspiro[5.5]undecane Subunits

| Natural Product | Key Synthetic Strategy for Spiroketal Formation | Reference |

|---|---|---|

| Tautomycin | Acid-catalyzed spiroketalization | nih.gov |

| Pinnatoxin | Construction of a BCD-dispiroketal system | nih.govorganic-chemistry.org |

| Pyrrolomorpholine Spiroketals | Stereoselective spirocyclizations of glycal precursors | rsc.orgnih.gov |

| Reveromycin A | Inverse electron demand hetero-Diels-Alder reaction | acs.orgnih.gov |

2 Convergent and Stereoselective Approaches to Natural Product Fragments

The compound 8-Methyl-1,5-dioxaspiro[5.5]undecan-3-ol serves as a key chiral building block in the synthesis of various natural product fragments. Its rigid spirocyclic system and defined stereochemistry make it an important target for synthetic chemists. While direct literature on this specific molecule is limited, its structural analogs, particularly those found in insect pheromones, have been the subject of extensive synthetic efforts. The strategies employed for these related compounds provide a clear blueprint for the convergent and stereoselective synthesis of 8-methyl-1,5-dioxaspiro[5.5]undecan-3-ol and its incorporation into larger natural product frameworks.

A notable example of a closely related natural product is (E,E)-8-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)methanol, a component of the pheromone blend of the fruit fly Bactrocera cucumis. acs.org The synthetic approaches to this and similar spiroketals highlight the key principles of convergence and stereoselectivity that are directly applicable to the synthesis of 8-methyl-1,5-dioxaspiro[5.5]undecan-3-ol.

Convergent strategies for the synthesis of such spiroketals typically involve the preparation of two key fragments that are then coupled and cyclized to form the spirocyclic core. One fragment generally contains the carbon backbone that will form the substituted cyclohexane (B81311) ring of the spiroketal, while the other provides the diol precursor for the ketal linkage.

Stereoselectivity is a paramount concern in these syntheses, as the biological activity of the target natural products is often dependent on the specific stereoisomer. The control of stereochemistry can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

The following table outlines a generalized convergent synthetic approach to 8-methyl-1,5-dioxaspiro[5.5]undecane derivatives, based on established methodologies for related natural product fragments.

| Fragment A Synthesis (Substituted Cyclohexane Precursor) | Fragment B Synthesis (Diol Precursor) | Coupling and Spiroketalization |

| Enantioselective synthesis of a protected 4-methylcyclohexanone (B47639) derivative. | Synthesis of a protected glycerol (B35011) derivative with a suitable leaving group. | Nucleophilic addition of an organometallic derivative of Fragment B to Fragment A. |

| Introduction of additional functionality as required for the final target. | Use of chiral pool starting materials like (R)- or (S)-glycidol to set the stereocenter. | Deprotection followed by acid-catalyzed spiroketalization to form the 1,5-dioxaspiro[5.5]undecane core. |

The stereochemical outcome of the spiroketalization step is often governed by thermodynamic control, leading to the most stable anomeric configuration. The "anomeric effect" plays a crucial role in stabilizing the conformation where an electronegative substituent at the anomeric carbon is in an axial orientation.

Detailed research findings on the synthesis of analogous spiroketal pheromones provide valuable insights into the specific reagents and conditions that can be employed for the stereoselective synthesis of 8-methyl-1,5-dioxaspiro[5.5]undecan-3-ol. For instance, the use of Sharpless asymmetric epoxidation or dihydroxylation can be employed to introduce chirality into one of the fragments with high enantiomeric excess.

The following table summarizes key research findings from the synthesis of related 1,7-dioxaspiro[5.5]undecane natural products, which are instructive for the synthesis of the target 8-methyl-1,5-dioxaspiro[5.5]undecan-3-ol.

| Natural Product Analog | Key Synthetic Strategy | Method for Stereocontrol | Reported Stereoselectivity |

| (E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecan-3-ol | Convergent synthesis from a chiral lactone and a vinyllithium (B1195746) reagent. | Use of a chiral pool starting material ((-)-sclareolide). | High diastereoselectivity reported. |

| (E,E)-8-Methyl-1,7-dioxaspiro[5.5]undecan-2-yl)methanol | Convergent approach involving the coupling of a chiral epoxide with a lithiated dithiane. | Enantioselective epoxidation of an allylic alcohol. | High enantiomeric excess (>95% ee). |

| Olean (1,7-Dioxaspiro[5.5]undecane) | Asymmetric synthesis via intramolecular hetero-Michael addition. | Use of a chiral auxiliary to direct the cyclization. | Excellent diastereoselectivity. |

These examples demonstrate the power of convergent and stereoselective approaches in the construction of complex spiroketal-containing natural product fragments. The synthesis of 8-Methyl-1,5-dioxaspiro[5.5]undecan-3-ol can be effectively planned and executed by adapting these established methodologies, allowing for the efficient and stereocontrolled preparation of this valuable chiral building block for use in advanced molecular design and total synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methyl-1,5-dioxaspiro[5.5]undecan-3-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via monoalkylation of Meldrum’s acid derivatives. For example, Kimmel’s procedure involves reacting cyclohexyl Meldrum’s acid with methyl iodide under reflux in THF, using NaH as a base to promote alkylation . Yield optimization may involve adjusting reaction time, stoichiometry of reagents (e.g., excess CH₃I), and temperature control during reflux. Evidence from analogous spirocyclic systems suggests that carbodiimide coupling agents (e.g., DCC) can enhance efficiency in related dioxaspiro syntheses .

Q. How is the crystal structure of 8-Methyl-1,5-dioxaspiro[5.5]undecan-3-ol determined, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. SHELXL software is widely used for refinement, particularly for resolving hydrogen bonding and stereochemical ambiguities. Challenges include managing thermal motion in the spirocyclic core and addressing potential twinning in high-symmetry space groups. Data collection at low temperatures (e.g., 100 K) improves resolution .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify methyl groups (δ ~1.2–1.5 ppm) and hydroxyl protons (δ ~2.5–3.5 ppm). DEPT-135 clarifies quaternary carbons in the spiro system.

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H⁺]⁺ at m/z 186.25 for C₁₀H₁₈O₃) .

- IR : Stretching bands at ~3400 cm⁻¹ (OH) and ~1700 cm⁻¹ (ketone) validate functional groups .

Q. What are the key physicochemical properties relevant to handling and storage?

- Methodological Answer : The compound’s stability is influenced by its hygroscopic nature (due to the hydroxyl group). Storage under inert gas (N₂/Ar) at –20°C in amber vials prevents oxidation. Safety data indicate acute toxicity (oral LD₅₀ > 500 mg/kg) and skin irritation risks; PPE (gloves, goggles) is mandatory .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the hydroxyl group’s electron-withdrawing effect activates the spirocyclic core for nucleophilic attack at the ketone position. Hirshfeld surface analysis further visualizes intermolecular interactions influencing reactivity .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Yield discrepancies often stem from competing side reactions (e.g., over-alkylation). Controlled addition of methyl iodide and real-time monitoring via TLC or in situ IR can mitigate this. For example, Senaweera’s one-pot monoalkylation method reduces intermediates, improving yields to >75% .

Q. How does the compound’s spirocyclic architecture influence its application in asymmetric catalysis?

- Methodological Answer : The rigid spiro framework provides a chiral environment for enantioselective reactions. In cross-dehydrogenative coupling (CDC), derivatives like ethyl 2-((R)-3,3-dimethyl-9-oxo-1,5-dioxaspiro[5.5]undecan-8-yl)acetate achieve >90% ee when paired with chiral amines (e.g., (R)-BINOL) .

Q. What are the ecological impacts of this compound, and how can its aquatic toxicity be mitigated?

- Methodological Answer : The compound is classified as Acute Aquatic Toxicity Category 3 (EC₅₀ < 10 mg/L). Biodegradation studies recommend ozonation or Fenton-based advanced oxidation processes (AOPs) to break the spiro ring. Lab-scale tests show >90% degradation within 24 hours under UV/H₂O₂ conditions .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.